Bromo(1-methylpropyl)magnesium

描述

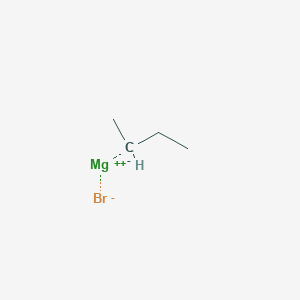

Bromo(1-methylpropyl)magnesium is a useful research compound. Its molecular formula is C4H9BrMg and its molecular weight is 161.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Sec-Butylmagnesium Bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used as reagents, catalysts, and precursor materials in various chemical reactions . They are typically used in reactions with carbonyl groups, where they act as nucleophiles .

Mode of Action

Sec-Butylmagnesium Bromide, like other Grignard reagents, is highly reactive. It can readily react with a variety of electrophilic compounds, particularly carbonyl compounds, to form new carbon-carbon bonds . This makes it a valuable tool in the synthesis of a wide range of organic compounds.

Biochemical Pathways

The primary biochemical pathway involving sec-Butylmagnesium Bromide is the Grignard reaction . In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of a carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the synthesis of alcohols, ketones, aldehydes, and other organic compounds .

Result of Action

The primary result of the action of sec-Butylmagnesium Bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals and other applications .

Action Environment

The action of sec-Butylmagnesium Bromide is highly dependent on the environment. It is typically used in anhydrous conditions, as it reacts vigorously with water . It also requires a polar aprotic solvent, such as diethyl ether, for the Grignard reaction to proceed . Temperature can also affect the reaction, with lower temperatures often used to control the rate of the reaction .

科学研究应用

Scientific Research Applications

Beyond polymerization, bromo(1-methylpropyl)magnesium facilitates the synthesis of various organic compounds:

- Deuterium-labeled Aldehydes : It reacts with N-(1,1,3,3-tetramethylbutyl)formamide to produce deuterated aldehydes through a multi-step process involving isonitrile formation and hydrolysis.

- Transition-Metal-Catalyzed Reactions : The reagent has been employed in iron-catalyzed cross-coupling reactions with 3-chloroprop-2-en-1-ylamines, showcasing its utility in constructing complex amine derivatives .

Pharmaceutical Applications

Research has highlighted the potential of magnesium-containing compounds in therapeutic interventions. For instance, magnesium plays a crucial role in the activity of enzymes involved in siderophore biosynthesis in Mycobacterium tuberculosis, which could lead to novel antimicrobial therapies . Although not directly involving this compound, this underscores the broader relevance of magnesium compounds in drug development.

Case Study 1: Polymerization Efficiency

A study investigated the impact of different Grignard reagents on MMA polymerization. Sec-butylmagnesium bromide was found to provide superior results compared to less bulky alternatives. The resulting polymers exhibited higher molecular weights and narrower distributions due to reduced side reactions during initiation .

Case Study 2: Synthesis of Complex Molecules

In another research effort, sec-butylmagnesium bromide was utilized to synthesize complex amines via iron-catalyzed cross-coupling reactions. This method demonstrated significant advantages over traditional approaches by providing higher yields and selectivity for desired products .

化学反应分析

Grignard Reaction Mechanism

The Grignard reaction involves the addition of a Grignard reagent to a carbonyl compound, such as an aldehyde or ketone, followed by hydrolysis to yield an alcohol2 . The mechanism begins with the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbonyl carbon . This forms an alkoxide intermediate, which is then protonated upon the addition of acid to yield the final alcohol product2 .

General Reaction Scheme:

Where:

-

RMgX is the Grignard reagent

-

R', R'' are alkyl or aryl groups

-

X is a halogen (Br in the case of sec-Butylmagnesium Bromide)

Reactions with Carbonyl Compounds

Sec-Butylmagnesium Bromide reacts with various carbonyl compounds to produce different types of alcohols:

-

Aldehydes : Reacts with aldehydes to form secondary alcohols2.

-

Ketones : Reacts with ketones to form tertiary alcohols2.

-

Esters : Reacts with esters to form tertiary alcohols, with the addition of two equivalents of the Grignard reagent.

-

Carbon Dioxide : Reacts with carbon dioxide to form carboxylic acids after protonation.

Polymerization Reactions

Sec-Butylmagnesium Bromide is also used in polymerization reactions, particularly in synthesizing syndiotactic poly(methyl methacrylate) (PMMA).

-

Syndiotactic PMMA Synthesis : Sec-Butylmagnesium Bromide can initiate the polymerization of methyl methacrylate (MMA) under specific conditions to yield PMMA with high syndiotacticity. High syndiotacticity (94.9%) can be achieved when the polymerization is conducted at low temperatures (-110°C) in a mixture of tetrahydrofuran and dimethoxyethane.

Cross-Coupling Reactions

Grignard reagents, including sec-Butylmagnesium Bromide, can participate in transition-metal-catalyzed cross-coupling reactions.

-

Iron-Catalyzed Cross-Coupling : Sec-Butylmagnesium Bromide reacts with 3-chloroprop-2-en-1-ylamines in the presence of an iron catalyst to form complex amine derivatives.

Side Reactions and Considerations

Several factors can affect the outcome of Grignard reactions :

-

Water and protic solvents must be excluded to prevent the Grignard reagent from being quenched, forming an alkane .

-

Steric hindrance around the carbonyl compound can slow down or prevent the reaction.

-

Purity of reagents : Magnesium must be activated to initiate the reaction .

-

Reaction Temperature : Low temperatures are generally favored to minimize side reactions and control the reaction.

Representative Chemical Reactions

| Reaction Type | Reactant | Product(s) | Conditions |

|---|---|---|---|

| With Aldehydes | Formaldehyde | sec-Butanol | Anhydrous ether, then |

| With Ketones | Acetone | 2-Methyl-2-butanol | Anhydrous ether, then |

| With Esters | Ethyl Acetate | 3-Methyl-3-pentanol | Anhydrous ether, excess Grignard reagent, then |

| With Carbon Dioxide | 2-Methylbutanoic acid | Anhydrous ether, then | |

| Polymerization of MMA | Methyl Methacrylate | Syndiotactic Poly(methyl methacrylate) | THF/Dimethoxyethane, -110°C |

| Cross-Coupling | 3-chloroprop-2-en-1-ylamines | Complex amine derivatives | Iron catalyst |

| Deuterated Aldehydes | N-(1,1,3,3-tetramethylbutyl)formamide | 2-methylbutanal-1-d | Multi-step process involving isonitrile formation and hydrolysis |

This article provides an overview of the chemical reactions of Bromo(1-methylpropyl)magnesium, highlighting its versatility in various synthetic applications.

属性

IUPAC Name |

magnesium;butane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHFRLGXCNEKRX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919307 | |

| Record name | Magnesium bromide butan-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-66-7 | |

| Record name | Magnesium bromide butan-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the steric bulk of the alkyl group in Grignard reagents influence the polymerization of methyl methacrylate?

A1: Research indicates that increasing the steric bulk of the alkyl group in Grignard reagents significantly impacts the polymerization of methyl methacrylate []. Specifically, bulkier alkyl groups, like sec-butyl, lead to higher initiation efficiency and overall polymer yield. Additionally, the resulting polymers tend to exhibit narrower molecular weight distributions []. This observation can be attributed to the reduced occurrence of side reactions during the polymerization initiation stage when bulkier Grignard reagents are used.

Q2: Can sec-butylmagnesium bromide be used to synthesize syndiotactic poly(methyl methacrylate) with high stereoregularity?

A2: Yes, sec-butylmagnesium bromide has proven effective in achieving high syndiotacticity in poly(methyl methacrylate) synthesis []. When polymerization is conducted at low temperatures (-110°C) in a tetrahydrofuran-dimethoxyethane solvent mixture, using sec-butylmagnesium bromide as the initiator, the resulting polymer exhibits a high syndiotactic triad content (94.9%) and a narrow molecular weight distribution (Mw/Mn = 1.39) [].

Q3: Beyond polymerization, what other synthetic applications utilize sec-butylmagnesium bromide?

A3: sec-Butylmagnesium bromide acts as a valuable reagent in various synthetic transformations. One example is its use in the preparation of deuterium-labeled aldehydes. Specifically, it reacts with N-(1,1,3,3-tetramethylbutyl)formamide to yield 2-methylbutanal-1-d, a deuterated aldehyde, through a multi-step process involving isonitrile formation and hydrolysis [].

Q4: Are there any examples of sec-butylmagnesium bromide participating in transition-metal-catalyzed reactions?

A4: Research demonstrates the utility of sec-butylmagnesium bromide in iron-catalyzed cross-coupling reactions []. This Grignard reagent reacts with 3-chloroprop-2-en-1-ylamines in the presence of an iron catalyst, offering a novel route for the construction of complex amine derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。